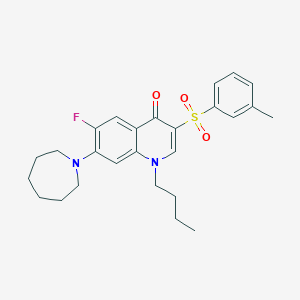
7-(azepan-1-yl)-1-butyl-6-fluoro-3-(m-tolylsulfonyl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
7-(azepan-1-yl)-1-butyl-6-fluoro-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C26H31FN2O3S and its molecular weight is 470.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
7-(azepan-1-yl)-1-butyl-6-fluoro-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C23H25FN2O3S. The structure features a quinoline core, which is known for its diverse biological activities, particularly as an antimicrobial and anticancer agent .
The compound's biological activity can be attributed to several mechanisms:
- Receptor Interaction : Preliminary studies suggest that this compound may interact with various receptors, including cannabinoid receptors. Its structural similarity to known cannabinoids indicates potential agonistic or antagonistic effects on these receptors, influencing pain modulation and inflammation .
- Enzyme Inhibition : The sulfonamide group in the structure may confer inhibitory properties against certain enzymes involved in metabolic pathways. This could lead to altered drug metabolism and enhanced therapeutic efficacy .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, quinoline derivatives have shown effectiveness against a range of bacterial strains, including multidrug-resistant organisms. The specific antimicrobial activity of this compound remains to be fully elucidated but is anticipated based on structural analogs .
Anticancer Potential
Quinoline compounds are also recognized for their anticancer properties. They may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The specific effects of this compound on cancer cell lines have not been extensively studied but warrant investigation due to the promising nature of related compounds .
Study 1: Cannabinoid Receptor Modulation
A study investigated the effects of synthetic cannabinoids on pain perception and inflammation. While this compound was not directly tested, its structural similarity to cannabinoids suggests it could exhibit similar effects in modulating pain through CB1 and CB2 receptor pathways .
Study 2: Antimicrobial Efficacy
In vitro studies have demonstrated that quinoline derivatives can effectively inhibit bacterial growth. A model using Staphylococcus aureus showed that certain modifications to the quinoline structure enhanced antibacterial activity. Future studies should aim to test this specific compound against various bacterial strains to establish its efficacy .
Data Table: Biological Activities of Related Quinoline Derivatives
Eigenschaften
IUPAC Name |
7-(azepan-1-yl)-1-butyl-6-fluoro-3-(3-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN2O3S/c1-3-4-12-29-18-25(33(31,32)20-11-9-10-19(2)15-20)26(30)21-16-22(27)24(17-23(21)29)28-13-7-5-6-8-14-28/h9-11,15-18H,3-8,12-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYMSUKNJKHCTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=CC(=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














